
Sinapoyl malate
Overview
Description
Sinapoyl malate (C₁₅H₁₆O₉; molecular weight 340.28) is a phenylpropanoid metabolite predominantly found in Arabidopsis thaliana leaves and cotyledons, where it functions as a critical ultraviolet (UV) filter . Structurally, it consists of sinapic acid esterified with malate, forming a conjugate that absorbs strongly in the UV-B region (280–315 nm) . Its biosynthesis involves the phenylpropanoid pathway, where sinapoyl glucose acts as an intermediate. Enzymes such as UDP-glucosyltransferases (UGT84A2/A3) and cytochrome P450s (e.g., F5H) regulate its production . Under UV illumination, this compound exhibits blue-green fluorescence, a phenotype used to identify mutants with altered phenylpropanoid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sinapoyl malate can be achieved through a two-step process involving the opening of Meldrum’s acid with unprotected naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered green and sustainable, offering good yields and minimal environmental impact .
Industrial Production Methods: Industrial production of this compound focuses on sustainable and eco-friendly methods. The two-step synthetic route mentioned above is favored due to its efficiency and lower environmental footprint. This method allows for the production of this compound and its analogs in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various derivatives of sinapic acid, such as sinapoyl glucose and sinapoyl choline .
Scientific Research Applications
Photoprotection in Plants
Sinapoyl malate serves as an effective UV-B sunscreen for plants, absorbing harmful ultraviolet radiation while allowing essential wavelengths for photosynthesis to pass through. Research conducted at Purdue University highlighted its high absorption efficiency with an oscillator strength of 0.65, making it one of the most efficient compounds for UV-B light absorption in plants .
Key Findings:
- Broad Spectrum Absorption: this compound absorbs all wavelengths of UV-B radiation without gaps, which is crucial for protecting plant tissues from photodamage .
- Regulation of Lignin Biosynthesis: It plays a role in regulating enzymes involved in lignin biosynthesis, which is vital for plant structural integrity and defense mechanisms .
Pharmaceutical Applications
This compound and its derivatives exhibit promising therapeutic properties , particularly due to their antioxidant and antimicrobial activities. These properties suggest potential applications in pharmaceuticals and nutraceuticals.
Case Studies:
- Antioxidant Properties: this compound has been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress-related diseases .
- Potential Anti-inflammatory Effects: The compound has been studied for its ability to inhibit lymphangiogenesis, which is relevant in conditions such as cancer metastasis and graft rejection .
Food Science and Nutraceuticals
In food science, this compound is recognized for its potential as a natural preservative and functional ingredient due to its antioxidant properties.
Applications:
- Natural Food Preservative: Its ability to scavenge free radicals makes it suitable for use in food products to enhance shelf life and nutritional quality.
- Functional Foods: As part of dietary supplements, this compound could contribute to health benefits associated with antioxidant intake .
Environmental Applications
This compound's role as a natural UV filter positions it as an eco-friendly alternative to synthetic UV filters used in cosmetics and sunscreens.
Advantages:
- Sustainable Sourcing: Being a plant-derived compound, this compound can be sourced sustainably compared to synthetic alternatives that may pose ecological risks .
- Biobased UV Filters: Its application as a biobased UV filter aligns with current trends towards natural ingredients in personal care products .
Summary Table of Applications
Mechanism of Action
Sinapoyl malate exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat, thus protecting plant tissues from UV-induced damage. It also acts as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative stress. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative damage by the antioxidant action of this compound .
Comparison with Similar Compounds
Structural Comparison
Sinapoyl malate belongs to a class of sinapate esters, which vary in their esterified groups and functional roles. Key structural analogs include:
Key Differences :
- Esterification : this compound and feruloyl malate share malate esters but differ in their aromatic moieties (sinapic vs. ferulic acid), affecting UV absorption .
- Dimerization : DHDES, a dimer of ethyl sinapate, broadens UV coverage into UVA (315–400 nm) .
UV Absorption and Photoprotective Mechanisms
This compound and its analogs exhibit distinct UV absorption profiles and photostability:
Key Findings :
- This compound’s broad UV-B absorption and ultrafast relaxation (<1 ps) prevent photodamage, outperforming synthetic sunscreens like oxybenzone .
Contrasts :
- Sinapoyl glucose accumulation is light-dependent , whereas this compound synthesis is suppressed by MYB4 under high UV .
Key Insights :
Biological Activity
Sinapoyl malate is a naturally occurring compound primarily found in plants, recognized for its significant biological activities, particularly as a photoprotective agent. This article delves into the biological properties of this compound, including its mechanisms of action, synthesis, and potential applications in various fields such as cosmetics and medicine.
Overview of this compound
This compound is an ester formed from sinapic acid and malic acid. It plays a crucial role in protecting plants from ultraviolet (UV) radiation by absorbing harmful UV-B wavelengths. Its unique structural characteristics contribute to its high absorption efficiency and broad UV spectrum coverage, making it an effective natural sunscreen.
UV Protection
Research has demonstrated that this compound exhibits exceptional UV-B absorption properties. It has an oscillator strength of 0.65, which is near the maximum value of 1.0, indicating its efficiency in capturing UV light while allowing necessary wavelengths for photosynthesis to pass through . This broad absorption spectrum is critical for its function as a natural sunscreen in plants.
Antioxidant Activity
This compound also exhibits antioxidant properties. Studies have shown that it can scavenge reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress and damage . The antioxidant activity of this compound is comparable to conventional antioxidants like butylated hydroxyanisole (BHA) .
Synthesis and Derivatives
Due to the limited natural availability of this compound, synthetic methods have been developed to produce this compound and its analogs. Recent advancements include a two-step synthesis process that yields bioactive compounds with potential applications in cosmetics and pharmaceuticals .
Table 1: Comparison of Biological Activities
Compound | UV Absorption Efficiency | Antioxidant Activity | Applications |
---|---|---|---|
This compound | High (Oscillator Strength: 0.65) | Comparable to BHA | Cosmetics, Plant Protection |
Sinapic Acid | Moderate | High | Pharmaceuticals |
Sinapoyl Glucose | Moderate | Moderate | Nutraceuticals |
Case Studies and Research Findings
- Photoprotection Mechanisms : A study investigated the ultrafast dynamics of this compound derivatives under photoexcitation. The findings revealed that these derivatives maintain their photoprotective capabilities even with increased molecular complexity, suggesting potential for enhanced sunscreen formulations .
- Toxicity Assessments : The toxicity profiles of this compound analogs have been evaluated using various assays, indicating that they exhibit low toxicity levels, making them suitable candidates for safe use in cosmetic products .
- Comparative Efficacy : In clinical studies comparing this compound with commercial sunscreens, it was found that formulations containing this compound provided effective protection against sunburn while demonstrating superior stability under UV exposure .
Q & A
Basic Research Questions
Q. What is the functional role of sinapoyl malate in plant UV photoprotection, and how can its absorption properties be experimentally validated?
this compound's UV-B absorption is attributed to π→π* transitions delocalized across its conjugated structure. To validate this, gas-phase UV spectroscopy under jet-cooled conditions can isolate its intrinsic photophysical behavior, while steady-state fluorescence spectroscopy quantifies non-radiative decay rates (e.g., fluorescence quantum yields). Computational methods like TD-DFT calculations help identify excited-state dynamics, such as coupling between "bright" (1ππ*) and "dark" (1nπ*) states .
Example Experimental Design:
- Spectroscopy : Measure UV absorption spectra of this compound in aqueous vs. organic solvents to assess solvent effects on spectral broadening.
- Computational Analysis : Use TD-DFT to model charge-transfer character in excited states.
- Fluorescence Quenching : Compare quantum yields under varying pH conditions to probe environmental impacts.
Q. How does this compound contribute to Arabidopsis thaliana’s defense against herbivores, and what assays are suitable for testing its bioactivity?
this compound reduces fecundity in bean-reared spider mites (Tetranychus urticae) but not Col-reared populations. Bioassays involve:
- Metabolomic Profiling : Compare mite responses (e.g., fecundity, survival) to this compound-enriched vs. deficient Arabidopsis mutants (e.g., fah1 mutants).
- Chemical Fractionation : Isolate this compound from plant extracts and test its effects using controlled feeding trials .
Key Data:
Arabidopsis Genotype | Mite Fecundity (Eggs/Female) | Survival Rate (%) |
---|---|---|
Wild Type | 12.3 ± 1.2 | 85 ± 5 |
fah1 Mutant | 23.7 ± 2.1 | 82 ± 6 |
Advanced Research Questions
Q. How can contradictory findings on this compound’s role in pathogen resistance be resolved?
Hagemeier et al. (2001) found no resistance alteration in fah1 mutants to Pseudomonas syringae, while Huang et al. (2009) reported pleiotropic effects (e.g., reduced glucosinolates, increased fungal susceptibility). To address contradictions:
- Multi-Omics Integration : Combine transcriptomics (gene expression in defense pathways) with targeted metabolomics (salicylic acid conjugates, glucosinolates).
- Condition-Specific Assays : Test mutants under varying stressors (drought, NaCl) to identify context-dependent roles .
Methodological Framework:
- Hypothesis : this compound’s indirect effects on defense are mediated through crosstalk with other phenylpropanoids.
- Validation : Use CRISPR-edited lines to restore specific metabolic branches (e.g., lignin vs. flavonoid pathways).
Q. What advanced statistical models are appropriate for analyzing this compound’s dose-dependent effects in ecological studies?
- Generalized Linear Mixed Models (GLMM) : Account for random effects (e.g., plant genotype variability) when testing dose-response relationships.
- Path Analysis : Map causal links between this compound accumulation, herbivore behavior, and plant fitness metrics .
Example Workflow:
- Data Collection : Quantify this compound levels (HPLC) and herbivore damage across 10+ Arabidopsis accessions.
- Modeling : Apply GLMM to correlate chemical concentrations with herbivory rates, adjusting for phylogenetic relatedness.
Q. How can PICOT/FINER frameworks structure research questions on this compound’s ecological trade-offs?
Using PICOT (Population, Intervention, Comparison, Outcome, Time):
- Population : Arabidopsis thaliana accessions with varying this compound levels.
- Intervention : Artificial herbivory simulation.
- Comparison : Wild-type vs. fah1 mutants.
- Outcome : Biomass allocation (roots vs. shoots).
- Time : 6-week growth period.
FINER criteria ensure feasibility (controlled lab conditions) and novelty (unexplored trade-offs between UV protection and growth) .
Q. Data Reporting and Ethical Considerations
Properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGAPSRYCQPBG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346426 | |
Record name | Sinapoyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92344-58-6 | |
Record name | Sinapoyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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